molecular formula C15H14N4OS B3009889 N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)thiophene-3-carboxamide CAS No. 2034325-87-4

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)thiophene-3-carboxamide

Cat. No.: B3009889
CAS No.: 2034325-87-4
M. Wt: 298.36
InChI Key: ZWSXMEPGWCUPON-UHFFFAOYSA-N
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Description

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)thiophene-3-carboxamide is a useful research compound. Its molecular formula is C15H14N4OS and its molecular weight is 298.36. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Synthesis

  • Research Overview : N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)thiophene-3-carboxamide and similar compounds are involved in the synthesis of various heterocyclic compounds. These compounds play a significant role in the development of new heterocyclic molecules, which are crucial in medicinal chemistry and material science.
  • Relevant Study : A study focused on synthesizing thiophenylhydrazonoacetates, highlighting the reactivity of such compounds toward different nitrogen nucleophiles to yield a variety of derivatives, including pyrazole and pyridine variants (Mohareb et al., 2004).

Molecular Interaction and Binding

  • Research Overview : Compounds similar to this compound are studied for their molecular interactions and binding properties. This research is crucial for understanding how these compounds interact with biological receptors and enzymes, which is vital for drug design and discovery.
  • Relevant Study : An investigation into the molecular interaction of a related compound, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, with the CB1 cannabinoid receptor, provides insights into the binding interactions and pharmacophore models (Shim et al., 2002).

Antibacterial Activity

  • Research Overview : Derivatives of this compound are evaluated for their antibacterial activity. This research contributes significantly to the discovery of new antibacterial agents, which is crucial in the fight against resistant bacterial strains.
  • Relevant Study : A study on pyrazolopyridine derivatives, which have structural similarities, demonstrated moderate to good antibacterial activity against various bacterial strains, highlighting the potential of these compounds in antibacterial drug development (Panda et al., 2011).

Synthesis Optimization and Scalability

  • Research Overview : Research on this compound involves the optimization and scalability of its synthesis. This is essential for ensuring that these compounds can be produced efficiently and in sufficient quantities for practical applications.
  • Relevant Study : The development of a scalable synthesis for a structurally related compound, N,2-dimethyl-6-(2-(1-methyl-1H-imidazol-2-yl)thieno[3,2-b]pyridin-7-yloxy)benzo[b]thiophene-3-carboxamide, demonstrates the importance of optimizing synthesis routes for larger-scale manufacture (Scott et al., 2006).

Non-Linear Optical Properties

  • Research Overview : Studies also explore the non-linear optical (NLO) properties of thiophene-based pyrazole amides, which are structurally related to this compound. This research is pivotal for the development of new materials for optoelectronic applications.
  • Relevant Study : A study synthesized thiophene-based pyrazole amides and evaluated their NLO properties, providing valuable insights into their potential applications in optoelectronics (Kanwal et al., 2022).

Properties

IUPAC Name

N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4OS/c1-19-13(9-17-15(20)12-4-6-21-10-12)7-14(18-19)11-3-2-5-16-8-11/h2-8,10H,9H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWSXMEPGWCUPON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CN=CC=C2)CNC(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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